molecular formula C14H8ClF2N3 B3037297 7-chloro-N-(2,4-difluorophenyl)-4-quinazolinamine CAS No. 477856-24-9

7-chloro-N-(2,4-difluorophenyl)-4-quinazolinamine

Cat. No. B3037297
CAS RN: 477856-24-9
M. Wt: 291.68 g/mol
InChI Key: UJKBNGPANFSJAV-UHFFFAOYSA-N
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Description

7-Chloro-N-(2,4-difluorophenyl)-4-quinazolinamine is a chemical compound with the formula C14H8ClF2N3. It has a molecular weight of 291.68 .

Scientific Research Applications

  • Molecular Characteristics and Spectroscopy : A study by Khattab et al. (2016) analyzed the UV-Vis absorption spectra of AG-1478, a compound closely related to 7-chloro-N-(2,4-difluorophenyl)-4-quinazolinamine. They discovered two stable conformers of the drug and employed density functional theory to study their contributions to the UV-Vis absorption spectrum. This research is crucial for understanding the molecular properties of these compounds (Khattab et al., 2016).

  • Anticancer Activity : Noolvi and Patel (2013) synthesized and characterized a novel compound related to 7-chloro-N-(2,4-difluorophenyl)-4-quinazolinamine, demonstrating significant activity against CNS SNB-75 cancer cell lines. Their research indicates the potential of these compounds as antitumor agents (Noolvi & Patel, 2013).

  • Synthesis and Characterization : Ouyang et al. (2016) developed a synthetic method for a compound similar to 7-chloro-N-(2,4-difluorophenyl)-4-quinazolinamine, demonstrating its potential biological activities in medicine. This research contributes to the understanding of efficient synthesis methods for such compounds (Ouyang et al., 2016).

  • Phototoxicity and Photostability : Hayashi et al. (2004) investigated the phototoxicities of quinolones with various substituents, including those similar to 7-chloro-N-(2,4-difluorophenyl)-4-quinazolinamine. Their findings contribute to understanding the structure-phototoxicity relationship and photostability of these compounds (Hayashi et al., 2004).

  • Antihypertensive Properties : Rahman et al. (2014) synthesized derivatives of quinazolines linked with isoxazole, showing promising antihypertensive activity. This indicates the potential of 7-chloro-N-(2,4-difluorophenyl)-4-quinazolinamine derivatives in the development of antihypertensive drugs (Rahman et al., 2014).

properties

IUPAC Name

7-chloro-N-(2,4-difluorophenyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF2N3/c15-8-1-3-10-13(5-8)18-7-19-14(10)20-12-4-2-9(16)6-11(12)17/h1-7H,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKBNGPANFSJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-(2,4-difluorophenyl)quinazolin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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